molecular formula C55H74N4O5 B1594905 Pheophytin a CAS No. 603-17-8

Pheophytin a

Cat. No. B1594905
CAS RN: 603-17-8
M. Wt: 871.2 g/mol
InChI Key: FDHFJXKRMIVNCQ-UHFFFAOYSA-N
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Description

Pheophytin a, also known as phaeophytin, is a chemical compound that serves as the first electron carrier intermediate in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . In biochemical terms, pheophytin is a chlorophyll molecule lacking a central Mg 2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment .


Synthesis Analysis

Pheophytin a can be produced from chlorophyll by treatment with a weak acid . A study has shown that phytol, chlorophyll’s 20-carbon branched-chain tail, is an intermediate in plant phytol catabolism .


Molecular Structure Analysis

Pheophytin a has a molecular formula of C55H74N4O5 . Its average mass is 871.200 Da and its monoisotopic mass is 870.565918 Da . In biochemical terms, pheophytin is a chlorophyll molecule lacking a central Mg 2+ ion .


Chemical Reactions Analysis

Pheophytin a serves as the first electron carrier intermediate in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . Light drives electrons from the reaction center through pheophytin, which then passes the electrons to a quinone (Q A) in RC P870 and RC P680 .


Physical And Chemical Properties Analysis

Pheophytin a has a molecular formula of C55H74N4O5 . Its average mass is 871.200 Da and its monoisotopic mass is 870.565918 Da .

Safety And Hazards

When handling Pheophytin a, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37+,41+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFJXKRMIVNCQ-OSIZZBRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883461
Record name Pheophytin a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

871.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pheophytin a

CAS RN

603-17-8
Record name Pheophytin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pheophytin a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S-[3α(2E,7S*,11S*),4β,21β]]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHEOPHYTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLU1CG1U91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,900
Citations
Y Okai, K Higashi-Okai - International Journal of Immunopharmacology, 1997 - Elsevier
… anti-inflammatory effects of pheophytin a from Enteromorpha … Pheophytin a suppressed the production of superoxide anion … of pheophytin a, we examined effect of pheophytin a on …
Number of citations: 117 www.sciencedirect.com
AA Krasnovsky Jr, KV Neverov, SY Egorov… - … of Photochemistry and …, 1990 - Elsevier
… observed previously for solutions of chlorophyll a and pheophytin a in organic solvents [8- 11]… pheophytin a and pheophorbide a in organic solvents and heterogeneous aqueous media. …
Number of citations: 120 www.sciencedirect.com
C Eijckelhoff, JP Dekker - Photosynthesis Research, 1997 - Springer
The most simple way in which the stoichiometry of chlorophyll a, pheophytin a and β-carotene in isolated Photosystem II reaction center complexes can be determined is by analysis of …
Number of citations: 140 link.springer.com
ABJ Parusel, S Grimme - The Journal of Physical Chemistry B, 2000 - ACS Publications
… into the character of the excited states of pheophytin a and chlorophyll a and the … of pheophytin a with magnesium affect the absorption spectrum? What is the effect of the pheophytin a …
Number of citations: 108 pubs.acs.org
EJ Arar, GB Collins - 1997 - bio.w2opt.com
… , pheophytin a (pheo a), in marine and freshwater phytoplankton using fluorescence detection.(1,2) Phaeophorbides present in the sample are determined collectively as pheophytin a. …
Number of citations: 812 bio.w2opt.com
D Sundholm - Chemical Physics Letters, 2000 - Elsevier
… and pheophytin a with the phytyl group and some other substituents replaced by hydrogens. In this work, the molecular structures of chlorophyll a and pheophytin a … a and pheophytin a …
Number of citations: 110 www.sciencedirect.com
W Oettmeier, TR Janson, MC Thurnauer… - The Journal of …, 1977 - ACS Publications
… The dication of pheophytin a has been … Pheophytin a is half-converted to the dication by 85 equiv of trifluoroacetic acid in CC14 at 10~5 M. No spectroscopicevidence for a pheophytin a …
Number of citations: 20 pubs.acs.org
A Ina, KI Hayashi, H Nozaki, Y Kamei - International Journal of …, 2007 - Elsevier
… to be pheophytin a. Pheophytin a did not itself promote neurite outgrowth of PC12 cells. However, when PC12 cells were treated with a low concentration of pheophytin a (3.9 μg/ml) in …
Number of citations: 107 www.sciencedirect.com
WD Bellamy, GL Gaines Jr, AG Tweet - The Journal of Chemical …, 1963 - pubs.aip.org
… The absorption spectra of our chlorophyll a and pheophytin a in wet benzene are shown in Figs. 1 and 2. A comparison of these results with the liter… The presence of pheophytin a or of …
Number of citations: 133 pubs.aip.org
MJ Yuen, LL Shipman, JJ Katz… - Photochemistry and …, 1980 - Wiley Online Library
… in pyridine solutions of Chlorophyll-a, Pheophytin-a, Pyropheophytin-a, and their covalently-… For Chlorophyll-a and Pheophytin-a, the observed decay kinetics are consistent with a …
Number of citations: 42 onlinelibrary.wiley.com

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